methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4IO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions.
Esterification: The final step involves converting the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of compounds like 4-fluoro-2-azido-6-(trifluoromethyl)benzoate.
Reduction: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-fluoro-6-iodo-4-(trifluoromethyl)benzoate
- Methyl 3-fluoro-4-iodo-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of fluorine, iodine, and trifluoromethyl groups provides a distinct profile that can be advantageous in various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H5F4IO2 |
---|---|
Molecular Weight |
348.03 g/mol |
IUPAC Name |
methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5F4IO2/c1-16-8(15)7-5(9(11,12)13)2-4(10)3-6(7)14/h2-3H,1H3 |
InChI Key |
HTVQAILOWCMPAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1I)F)C(F)(F)F |
Origin of Product |
United States |
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